molecular formula C9H13ClIN B6208672 2-(4-iodophenyl)propan-2-amine hydrochloride CAS No. 54737-71-2

2-(4-iodophenyl)propan-2-amine hydrochloride

Cat. No.: B6208672
CAS No.: 54737-71-2
M. Wt: 297.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)propan-2-amine hydrochloride typically involves the iodination of 2-phenylpropan-2-amine. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-iodophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(4-iodophenyl)propan-2-amine: Similar structure but differs in the position of the iodine atom.

    2-(4-bromophenyl)propan-2-amine: Bromine atom instead of iodine.

    2-(4-chlorophenyl)propan-2-amine: Chlorine atom instead of iodine.

Uniqueness

2-(4-iodophenyl)propan-2-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its bromine and chlorine analogs. This uniqueness makes it valuable in specific research applications where iodine’s properties are advantageous .

Properties

CAS No.

54737-71-2

Molecular Formula

C9H13ClIN

Molecular Weight

297.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.